molecular formula C17H19N3O2S B12606041 N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine CAS No. 917907-08-5

N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine

Cat. No.: B12606041
CAS No.: 917907-08-5
M. Wt: 329.4 g/mol
InChI Key: SCYVNNGSDHCWMK-UHFFFAOYSA-N
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Description

N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-D]pyrimidine core substituted with an ethoxyethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine: Shares a similar pyrimidine core but differs in the substituents attached to the core.

    N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-D]pyrimidin: Contains a triazole ring instead of the thieno ring.

Uniqueness

N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethoxyethoxyphenyl group enhances its solubility and bioavailability, making it a promising candidate for various applications .

Properties

CAS No.

917907-08-5

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(2-ethoxyethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3O2S/c1-3-21-8-9-22-14-7-5-4-6-13(14)20-16-15-12(2)10-23-17(15)19-11-18-16/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,19,20)

InChI Key

SCYVNNGSDHCWMK-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=CC=C1NC2=C3C(=CSC3=NC=N2)C

Origin of Product

United States

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